(3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone
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Overview
Description
(3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone is a chemical compound that belongs to the class of benzofurans It is characterized by the presence of a benzofuran ring substituted with a methylamino group and a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Attachment of the Phenylmethanone Moiety: The phenylmethanone group is attached through Friedel-Crafts acylation reactions, utilizing reagents such as acetyl chloride and aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Methylamine, various nucleophiles, appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Derivatives with different substituents at the methylamino group.
Scientific Research Applications
(3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Shares structural similarities but lacks the methylamino group.
(3-Methylphenyl)(phenyl)methanone: Similar structure with a methyl group instead of a methylamino group.
Uniqueness
(3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone is unique due to the presence of the benzofuran ring and the specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
301538-59-0 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[3-(methylamino)-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13NO2/c1-17-14-12-9-5-6-10-13(12)19-16(14)15(18)11-7-3-2-4-8-11/h2-10,17H,1H3 |
InChI Key |
QDMQCUCBTWSZRV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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